m-Phenoxycinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Phenoxycinnamic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of cinnamic acid, characterized by the presence of a phenoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Phenoxycinnamic acid typically involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and a catalyst such as piperidine to facilitate the condensation reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: m-Phenoxycinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 3-(3-Phenoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3-Phenoxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
m-Phenoxycinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It can be used in the production of polymers and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of m-Phenoxycinnamic acid involves its interaction with specific molecular targets and pathways. The phenoxy group enhances its ability to interact with biological membranes and enzymes, potentially inhibiting or modulating their activity. This compound may exert its effects through the inhibition of specific enzymes involved in inflammatory pathways or by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, differing by the absence of the phenoxy group.
Ferulic Acid: Contains a methoxy group and a hydroxyl group on the phenyl ring.
Coumaric Acid: Similar structure but with a hydroxyl group instead of a phenoxy group.
Uniqueness: m-Phenoxycinnamic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H12O3 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-(3-phenoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H,(H,16,17) |
InChI Key |
RYTBBLWPDBZDHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.